molecular formula C19H18O7 B1205902 5-Hydroxy-3',4',6,7-tetramethoxyflavone CAS No. 21763-80-4

5-Hydroxy-3',4',6,7-tetramethoxyflavone

Cat. No. B1205902
CAS RN: 21763-80-4
M. Wt: 358.3 g/mol
InChI Key: QEWSAPKRFOFQIU-UHFFFAOYSA-N
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Description

5-Hydroxy-3’,4’,6,7-tetramethoxyflavone is a natural product found in Otanthus maritimus, Artemisia giraldii, and other organisms . It has a molecular formula of C19H18O7 . It is also known by other names such as 5-Desmethylsinensetin and 5-demethylsinensetin .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3’,4’,6,7-tetramethoxyflavone involves an intra-molecular hydrogen bond between the ketone O atom and an H atom of a phenol group, forming an S(6) ring . The ketone O atom is also involved in an inter-molecular hydrogen bond with a different phenolic H atom of a symmetry-related molecule, forming C(6) chains along the c-axis direction .


Physical And Chemical Properties Analysis

5-Hydroxy-3’,4’,6,7-tetramethoxyflavone has a molecular weight of 358.3 g/mol . Its IUPAC name is 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one .

Scientific Research Applications

Chemical Properties

“5-Hydroxy-3’,4’,6,7-tetramethoxyflavone” is a flavanone with the molecular formula C19H20O7 and a molecular weight of 360.3579 . It’s also known as "5-Desmethylsinensetin" .

Antitumor Activity

This compound has been found to exhibit potential anticancer activity against glioblastoma (GBM) cell lines . It has been shown to reduce cell viability and migratory capacity, and result in G0/G1 cell cycle arrest . However, it has an antagonistic property with radiotherapy, indicating that its antitumor role post-radiotherapy needs further evaluation .

Apoptosis Induction

The compound has been found to induce apoptosis in CNE cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .

Vasorelaxant Effect

It has been reported to have a vasorelaxant effect on PE/KCl-induced contraction in aortic rings .

Anticancer Activity Against Breast Cancer Stem Cells

As “5-Desmethylsinensetin”, it has been found to suppress the proliferation and mammosphere formation of breast cancer cells . It reduces the subpopulations of CD44+/CD24- and ALDH1+ cancer cells, and reduces the transcription of the stemness markers Oct4, c-Myc, Nanog, and CD44 in Breast CSCs .

Inhibition of Stat3 and p-Stat3 Expression

“5-Desmethylsinensetin” inhibits the total and nuclear expression of Stat3 and p-Stat3, as well as the translocation of YAP1 . This could be a potential mechanism for its anticancer activity.

Reduction of IL-6 Levels

This compound reduces the mRNA and protein levels of IL-6 . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and its reduction could have implications in the treatment of inflammatory diseases and cancer.

Potential Post-Radiotherapy Antitumor Role

While “5-Hydroxy-3’,4’,6,7-tetramethoxyflavone” has shown antineoplastic effects in GBM cells in vitro, it has an antagonistic effect with radiotherapy . This suggests that it should be further evaluated for its possible antitumor role post-radiotherapy .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWSAPKRFOFQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176163
Record name 5-Hydroxy-3',4',6,7-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3',4',6,7-tetramethoxyflavone

CAS RN

21763-80-4
Record name 5-Hydroxy-6,7,3′,4′-tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21763-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-3',4',6,7-tetramethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021763804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3',4',6,7-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-3',4',6,7-TETRAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRF3C7FE9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Research suggests that 5-Hydroxy-3',4',6,7-tetramethoxyflavone exhibits several biological activities, including:

  • Antitumor activity: It has shown promising antitumor effects in glioblastoma cell lines [] and colon tumor models [].
  • Antiprotozoal activity: It displays activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [], and Leishmania braziliensis, the parasite causing leishmaniasis [].
  • Anti-inflammatory activity: Studies indicate that it possesses anti-inflammatory properties [] and can suppress the production of inflammatory mediators in LPS-induced RAW264.7 cells [].

ANone: 5-Hydroxy-3',4',6,7-tetramethoxyflavone is a polymethoxyflavone. Its structure consists of a flavone backbone with a hydroxyl group at position 5 and methoxy groups at positions 3', 4', 6, and 7.

A: Research suggests that 5-Desmethylsinensetin, another name for 5-Hydroxy-3',4',6,7-tetramethoxyflavone, can suppress the stemness of breast cancer cells []. The study highlights its potential to target pathways involved in cancer stem cell survival and self-renewal.

A: Studies have evaluated the ability of 5-Hydroxy-3',4',6,7-tetramethoxyflavone and other flavonoids to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma cruzi []. This enzyme is crucial for the parasite's energy metabolism, making it a potential drug target.

ANone: 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been isolated from various plant species, including:

  • Stevia satureiifolia var. satureiifolia []
  • Tanacetum sonbolii []
  • Eupatorium altissimum []
  • Artemisia sieversiana []
  • Artemisia haussknechtii []
  • Citrus unshiu × C. sinensis × C. reticulata (Shiranuhi tree branches) []
  • Rabdosia rubescens []
  • Mentha spicata []
  • Premna szemaoensis []
  • Tanacetum chiliophyllum var. oligocephalum []
  • Artemisia argyi []
  • Citrus unshiu (Bujihwa leaf) []
  • Inulanthera nuda []
  • Artemisia monosperma []

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